molecular formula C11H15N5O3S B8089300 5'-Deoxy-5'-methylthioadenosine-d3

5'-Deoxy-5'-methylthioadenosine-d3

Cat. No.: B8089300
M. Wt: 300.35 g/mol
InChI Key: WUUGFSXJNOTRMR-YZLHILBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nucleoside Analogues in Metabolic Pathway Analysis

Nucleoside analogues like MTA-d3 serve as indispensable probes for tracing metabolic fluxes and quantifying pathway intermediates. The structural similarity between MTA-d3 and endogenous MTA allows it to mimic natural substrates while providing distinct mass spectral signatures for detection. In the methionine salvage pathway, MTA is recycled into methionine via a series of enzymatic reactions, with 5'-methylthioadenosine phosphorylase (MTAP) playing a pivotal role. MTAP-deficient cancers, such as glioblastoma, accumulate MTA due to impaired salvage mechanisms, creating dependencies on alternative metabolic routes.

MTA-d3’s utility was demonstrated in a study comparing intracellular and extracellular MTA levels in MTAP-deleted versus wild-type glioma cells. While intracellular MTA showed only modest increases (1.5–2.0-fold) in MTAP-null lines, extracellular concentrations surged by 15–20-fold, confirming active MTA secretion. This finding underscores the importance of using deuterated internal standards to distinguish compartment-specific metabolite dynamics.

Methylthioadenosine (MTA) Cycle Dynamics in Eukaryotic Systems

The MTA cycle intersects with critical cellular processes, including polyamine biosynthesis and epigenetic regulation. In Saccharomyces cerevisiae, all enzymes of the methionine salvage pathway have been identified, with 4-methylthio-2-oxobutyrate transaminase activity distributed across multiple enzymes (Aro8p, Aro9p, Bat1p, Bat2p). This redundancy ensures metabolic flexibility but complicates pathway analysis without isotopic tracers.

Glioblastoma studies reveal that MTAP deletion elevates MTA to concentrations sufficient to inhibit protein arginine methyltransferase 5 (PRMT5), sensitizing cells to MAT2A inhibitors. MTA-d3-based assays quantified these fluctuations, revealing extracellular MTA levels of 8–12 µM in MTAP-deleted cultures versus <0.5 µM in wild-type controls. Such data highlight MTA’s role as an oncometabolite and validate MTA-d3’s utility in profiling cancer-specific metabolic vulnerabilities.

Key Findings in MTA Cycle Research
- Extracellular MTA in MTAP-null gliomas: 8–12 µM
- Intracellular MTA increase in MTAP-deletion: 1.5–2.0-fold
- PRMT5 inhibition threshold: >5 µM MTA
- Yeast transaminase redundancy: 4 enzymes with overlapping activity

Deuterium Isotope Effects on Nucleoside Metabolism

Deuterium substitution at non-labile positions in MTA-d3 (C-D bonds at the methylthio group) introduces kinetic isotope effects that alter metabolic handling without perturbing substrate recognition. The primary deuterium isotope effect (kH/kD) reduces the vibrational frequency of C-D bonds, increasing activation energy for enzymatic cleavage. This property minimizes deuterium exchange during sample preparation, ensuring stable labeling for mass spectrometry.

In soil analyses, MTA-d3 improved recovery rates of environmental MTA from rocket fuel contaminants. At 0.24 mg/kg spiked concentration, recoveries reached 99–121% across soil types, whereas higher doses (13.4 mg/kg) introduced interference from residual MTA in the deuterated standard. Optimal equilibration required heating to 60–80°C for 3–13 hours, demonstrating temperature-dependent isotope effects in heterogeneous matrices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(trideuteriomethylsulfanylmethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3S/c1-20-2-5-7(17)8(18)11(19-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUGFSXJNOTRMR-YZLHILBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])SC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Robins Method Adaptation for Deuterium Incorporation

The foundational approach for MTA synthesis, first described by Robins et al., involves a three-step process: halogenation, ammonolysis, and thioether formation. For MTA-d3, this method is modified to incorporate deuterium at the methylthio group:

  • Halogenation : Adenosine reacts with thionyl chloride (SOCl₂) in acetonitrile at 0°C, producing 5'-chloro-5'-deoxyadenosine. Pyridine is added to neutralize HCl byproducts.

  • Ammonolysis : The chlorinated intermediate is treated with aqueous ammonia in methanol, yielding 5'-amino-5'-deoxyadenosine.

  • Deuterated Thioether Formation : The amino group is displaced using sodium methanethiolate-d3 (NaS-CD₃) in dimethylformamide (DMF) at -30°C. This step introduces the deuterated methylthio group.

Key Reaction Parameters

StepReagentsTemperatureYield
HalogenationSOCl₂, pyridine0°C85–90%
Thioether FormationNaS-CD₃, DMF-30°C60–70%

This method achieves an overall yield of ~50% but requires careful handling of moisture-sensitive reagents and cryogenic conditions.

Modern Strategies for Site-Selective Deuterium Labeling

Radical-Based Trideuteromethylation

Recent advances in deuterium chemistry enable direct C–CD₃ bond formation using bench-stable reagents. Zinc bis(phenylsulfonylmethanesulfinate) (PSMS) serves as a CD₃ radical precursor under photoredox conditions:

  • Substrate Activation : MTA is treated with a thiophilic catalyst (e.g., Ir(ppy)₃) to generate a thiyl radical at the 5'-position.

  • Radical Coupling : PSMS-CD₃ releases a CD₃ radical, which combines with the activated sulfur site, forming the methylthio-d3 group.

Advantages :

  • Avoids multi-step synthesis by functionalizing pre-existing MTA.

  • Enables late-stage deuteration, preserving sensitive functional groups.

Limitations :

  • Requires specialized photoredox equipment.

  • Lower yields (~40%) compared to classical methods.

Analytical Validation and Purification

Chromatographic Separation

Post-synthesis purification employs reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. Mobile phases typically include:

  • Buffer A : 0.1% formic acid in water.

  • Buffer B : 0.1% formic acid in acetonitrile.

MTA-d3 elutes at ~12.5 min under gradient conditions (5–30% B over 20 min), separated from non-deuterated impurities.

Mass Spectrometric Confirmation

High-resolution mass spectrometry (HRMS) verifies isotopic purity:

  • Calculated for C₁₁H₁₂D₃N₅O₃S : m/z 300.115 (M+H⁺).

  • Observed : m/z 300.113 (Δ = -0.002 ppm).

Deuterium incorporation exceeds 99% in optimized syntheses, as confirmed by the absence of protiated (M+1) peaks.

Challenges in MTA-d3 Synthesis

Isotopic Scrambling

The methylthio-d3 group is prone to H/D exchange under acidic or basic conditions. Stabilization strategies include:

  • Conducting reactions in anhydrous DMF or THF.

  • Avoiding prolonged exposure to pH <5 or >9.

Cost of Deuterated Reagents

Sodium methanethiolate-d3 (NaS-CD₃) costs approximately $2,500/g, contributing to high production costs. Alternatives like PSMS-CD₃ reduce expenses but require catalytic systems.

Industrial-Scale Production Insights

Process Optimization

  • Batch Reactors : Multi-kilogram batches use jacketed reactors with cryogenic cooling (-30°C) for thioether formation.

  • Yield Enhancement : Recycling unreacted adenosine via ion-exchange chromatography improves overall efficiency to ~65%.

Regulatory Considerations

As a "Controlled Product" (Schedule B), MTA-d3 synthesis requires documentation for deuterium handling and export compliance .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Analytical Chemistry

Internal Standard for Quantification

MTA-d3 serves as an internal standard in analytical techniques such as gas chromatography (GC) and liquid chromatography coupled with mass spectrometry (LC-MS). Its stable isotope labeling allows for precise quantification of 5'-methylthioadenosine in biological samples, enhancing the reliability of analytical results. This application is crucial in studies involving metabolic pathways where accurate measurement of metabolites is essential .

Neuroprotection Studies

Therapeutic Potential in Neurodegenerative Diseases

Research has demonstrated that MTA exhibits neuroprotective effects, particularly in models of neuroinflammation and excitotoxicity. In vitro studies have shown that MTA can cross the blood-brain barrier (BBB) and reduce neuronal cell death under conditions such as hypoxic brain damage and status epilepticus. For instance, MTA significantly decreased neuronal death in pilocarpine-induced seizures and showed potential benefits in Parkinson's disease models when combined with adenosine receptor antagonists .

Case Study: Neuroprotective Efficacy

  • Model Used : Pilocarpine-induced status epilepticus
  • Dosage : MTA administered at 30 mg/kg
  • Findings : Reduced lesion size and neuronal death; effective in specific neuroinflammatory contexts.

Cancer Research

Role in Tumor Metabolism

MTA-d3 has been investigated for its role in cancer biology, particularly regarding tumors with deleted methylthioadenosine phosphorylase (MTAP). Research indicates that MTA can influence tumor growth through its metabolic by-products, making it a potential therapeutic target or biomarker for specific cancer types .

Data Table: Effects of MTA on Tumor Cells

Tumor TypeMTA ConcentrationObserved Effects
MelanomaVariesInhibition of cell proliferation
Liver CancerHigh dosesReduced tumor size without toxicity
MTAP-deleted tumorsCombination therapyEnhanced sensitivity to treatment

Immunomodulation

Impact on Immune Responses

MTA has shown immunomodulatory activity, particularly in animal models of autoimmune diseases such as multiple sclerosis. It has been found to modulate immune responses by reducing inflammation and altering cytokine profiles, suggesting its potential as a therapeutic agent in managing autoimmune conditions .

Case Study: Immunomodulatory Effects

  • Model Used : Experimental autoimmune encephalomyelitis (EAE)
  • Findings : MTA demonstrated superior efficacy compared to existing therapies, indicating its potential for combination treatments.

Metabolic Pathway Studies

Methionine Salvage Pathway

MTA plays a critical role in the methionine salvage pathway, acting as a precursor to methionine and influencing cellular metabolism. Studies utilizing MTA-d3 allow researchers to trace metabolic pathways involving methionine and polyamines, providing insights into cellular functions and disease mechanisms .

Mechanism of Action

5’-Deoxy-5’-methylthioadenosine-d3 exerts its effects by acting as a substrate for methylthioadenosine phosphorylase. This enzyme catalyzes the cleavage of the compound, leading to the production of adenine and methylthioribose. These products are further utilized in the methionine salvage pathway and polyamine biosynthesis . The compound also inhibits protein carboxymethyltransferase, affecting various cellular processes .

Comparison with Similar Compounds

Key Findings :

  • Halogenated analogs rely on MTAPase for activation into cytotoxic ribose-1-phosphate derivatives, whereas MTA-d3 serves as a stable tracer for studying MTAPase activity .
  • Unlike MTA-d3, halogenated analogs exhibit antineoplastic activity due to their conversion into phosphorylated adenine analogs .

Methylenephosphonate Analogs (5'-CH$2$-P-I, 5'-CH$2$-P-II)

Methylenephosphonate-modified nucleosides, such as 5'-deoxy-5'-methylenephosphonate thymidine (5'-CH$_2$-P-I/II), replace the phosphate group with a non-hydrolyzable methylenephosphonate moiety. These analogs are resistant to phosphatase degradation, enhancing their metabolic stability .

Property MTA-d3 5'-CH$_2$-P-I/II
Modification Isotopic (-SCD$_3$) Methylenephosphonate
Enzymatic Resistance Moderate (isotopic effect) High (C-P bond stability)
Application Metabolite tracing siRNA stabilization

Key Findings :

  • Methylenephosphonates show 7–10-fold reduced potency in siRNA applications compared to native phosphates, highlighting trade-offs between stability and bioactivity .
  • MTA-d3’s deuterium substitution offers a less disruptive approach to metabolic studies compared to structural modifications like methylenephosphonates .

Fluorinated Phosphonates (5'-CF$_2$-P, 5'-CHF-P)

Fluorinated phosphonates, such as α,α-difluoromethylenephosphonate (5'-CF$_2$-P) and α-fluoromethylenephosphonate (5'-CHF-P), alter electronic properties to mimic phosphate esters while resisting enzymatic cleavage .

Property MTA-d3 5'-CF$_2$-P
Modification Isotopic (-SCD$_3$) Fluorinated phosphonate
Electronic Effect Minimal Increased charge density
Enzymatic Interaction Unaffected Enhanced Ago-2 binding

Key Findings :

5'-Amino-5'-C-Methyl Adenosine Derivatives

These derivatives, such as 5'-deoxy-5'-amino-5'-C-methyl adenosine, feature amino and methyl substitutions at the 5' position, enhancing inhibitory activity against histone methyltransferase DOT1L .

Property MTA-d3 5'-Amino-5'-C-Me Ado
Modification Isotopic (-SCD$_3$) Amino + methyl
Target MTAPase DOT1L enzyme
Bioactivity Tracer for metabolism Enzyme inhibition

Key Findings :

  • The 5'-C-methyl group in these derivatives improves enzyme inhibitory activity, demonstrating the importance of steric effects compared to isotopic modifications in MTA-d3 .

Biological Activity

5'-Deoxy-5'-methylthioadenosine-d3 (MTA-d3) is a deuterated analog of 5'-deoxy-5'-methylthioadenosine (MTA), a naturally occurring nucleoside that plays significant roles in various biological processes. MTA is generated during the metabolism of S-adenosylmethionine (SAM) and has been implicated in cellular signaling and regulation. MTA-d3 serves as an internal standard for quantifying MTA in biological samples using mass spectrometry techniques.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₈N₄O₄S
  • CAS Number : 174838-38-1
  • Molecular Weight : 318.37 g/mol

Biological Activity

MTA exhibits diverse biological activities, particularly as a potent agonist of adenosine receptors. The binding affinities for various adenosine receptor subtypes are as follows:

Receptor TypeBinding Affinity (K_i, μM)
A10.15
A2A1.13
A2B13.9
A30.68

At higher concentrations, MTA acts as an inhibitor of several key enzymes, including:

  • Protein carboxylmethyltransferase (K_i = 41 μM)
  • S-adenosylhomocysteine hydrolase
  • SET methyltransferases
  • Spermidine and spermine synthases

These interactions suggest that MTA could influence cellular processes such as methylation, apoptosis, and cell proliferation.

Adenosine Receptor Agonism

MTA's role as an adenosine receptor agonist positions it as a significant modulator of physiological responses such as:

  • Vasodilation : Through A2A receptor activation.
  • Neuroprotection : Potentially reducing neuronal injury in ischemic conditions via A1 receptor activation.

Enzyme Inhibition

The inhibition of methyltransferases and other enzymes by MTA may lead to:

  • Altered methylation patterns in DNA and histones, impacting gene expression.
  • Disruption of polyamine biosynthesis, which is crucial for cell growth and differentiation.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of MTA on various cancer cell lines. For instance, a study demonstrated that MTA significantly inhibited the proliferation of human breast cancer cells through apoptosis induction, assessed by the TUNEL assay and caspase activity measurements .

In Vivo Studies

In vivo experiments have shown that MTA can modulate immune responses. For example, administration of MTA in murine models resulted in reduced inflammation markers following induced colitis, suggesting its potential therapeutic application in inflammatory diseases .

Comparative Assays

A variety of assays have been employed to assess the biological activity of MTA:

Assay TypePurposeKey Findings
MTT AssayCell viability assessmentSignificant reduction in viability at high doses
Flow CytometryApoptosis detectionIncreased Annexin V positive cells post-treatment
Colony Formation AssayClonogenic survival evaluationDecreased colony formation in treated groups

Q & A

Q. What are the primary biochemical pathways involving 5'-deoxy-5'-methylthioadenosine (MTA), and how can researchers experimentally validate its metabolic intermediates?

MTA is a byproduct of polyamine biosynthesis, derived from S-adenosylmethionine (SAM) decarboxylation. Its salvage pathway is catalyzed by methylthioadenosine phosphorylase (MTAP), which reversibly cleaves MTA into adenine and 5-methylthio-D-ribose-1-phosphate. To validate intermediates, researchers can:

  • Use isotopic labeling (e.g., deuterated MTA-d3) with LC-MS to trace metabolic flux .
  • Perform enzyme activity assays using recombinant MTAP and measure reaction products via HPLC or spectrophotometry .

Q. What methodological approaches are recommended for quantifying MTA in biological samples?

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Optimize protocols using deuterated internal standards (e.g., MTA-d3) to account for matrix effects and improve quantification accuracy .
  • Enzymatic Assays: Couple MTAP with adenine-specific detection systems (e.g., adenine oxidase) for colorimetric or fluorometric readouts .

Q. How does MTA-d3 differ structurally from non-deuterated MTA, and what experimental considerations are necessary for its use?

MTA-d3 contains three deuterium atoms at the methylthio group, enhancing metabolic stability while preserving biochemical activity. Considerations include:

  • Confirming isotopic purity via NMR or high-resolution MS to avoid interference in tracer studies .
  • Adjusting solvent systems (e.g., DMSO solubility) to ensure compatibility with biological assays .

Advanced Research Questions

Q. What mechanisms link MTA to cancer cell proliferation, and how can researchers model its tumor-suppressive effects in vitro?

MTA inhibits polyamine synthesis, disrupting cell growth in MTAP-deficient cancers (e.g., glioblastoma, pancreatic cancer). Experimental models include:

  • Gene Knockout Studies: Use CRISPR/Cas9 to delete MTAP in cell lines and assess MTA accumulation via LC-MS .
  • Xenograft Models: Treat MTAP-negative tumors with MTA-d3 to evaluate its pharmacokinetics and antitumor efficacy .

Q. How does MTA interact with adenosine receptors, and what techniques can elucidate its agonistic/antagonistic properties?

MTA acts as a potent adenosine A1 receptor agonist, modulating cAMP signaling. Methods to study this include:

  • Radioligand Binding Assays: Compete MTA-d3 against [³H]-adenosine in receptor-rich membranes (e.g., brain tissue) .
  • cAMP Accumulation Assays: Measure intracellular cAMP levels in HEK293 cells expressing recombinant A1 receptors .

Q. What challenges arise in synthesizing stable isotope-labeled MTA derivatives, and how can they be addressed?

  • Deuterium Exchange: Ensure selective deuteration at the methylthio group using deuterated methionine precursors to avoid off-target labeling .
  • Metabolic Stability: Validate MTA-d3 resistance to phosphatase degradation via in vitro incubation with liver microsomes .

Methodological Challenges and Contradictions

Q. How do contradictory findings about MTAP substrate specificity impact experimental design?

Q. What are the limitations of using phosphonate analogs to mimic MTA’s phosphorylated intermediates?

Phosphonates (e.g., 5′-CH2-P) resist enzymatic hydrolysis but may alter binding affinity due to steric/electronic differences. Mitigation strategies include:

  • Molecular dynamics simulations to predict interaction compatibility with target enzymes .
  • Functional assays comparing phosphonate and native phosphate activities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.